molecular formula C21H20N6O3S B2896393 N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide CAS No. 895116-65-1

N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide

Cat. No. B2896393
CAS RN: 895116-65-1
M. Wt: 436.49
InChI Key: GNQQOGXXLJDQNS-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a triazole ring, a thiadiazole ring, and methoxy groups attached to a phenyl ring. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 3D structure of similar compounds can be computed using software .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the triazole ring can participate in reactions with electrophiles, and the methoxy groups could be demethylated under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the methoxy groups could increase its solubility in organic solvents .

Scientific Research Applications

Organic Synthesis and Catalysis

This compound is involved in the study of new catalytic protocols for the synthesis of organic compounds. It’s used in the Michael addition of N-heterocycles to chalcones, which is a key step in producing bioactive compounds with potential therapeutic applications .

Corrosion Inhibition

In the field of materials science, particularly in corrosion science, this compound has shown potential as a corrosion inhibitor for mild steel in acidic media. This application is critical in extending the life of metal components in industrial environments .

Anti-Proliferative Activity Against Cancer

The compound has been evaluated for its anti-proliferative activity against various cancer cell lines. Its structural characteristics facilitate binding with target molecules, making it a candidate for cancer treatment research .

Reaction Mechanism Studies

Researchers have utilized this compound to understand reaction mechanisms, such as the formation of 3,4-dimethoxybenzaldehyde from related precursors. This is important for the development of new synthetic pathways in organic chemistry .

Development of New Medicinal Compounds

Due to its nitrogen-containing heteroarene units, which are commonly present in natural products and biologically active synthetic compounds, it serves as a valuable precursor in the development of new medicinal compounds .

Green Chemistry

The compound is part of studies aiming to improve green metrics in chemical reactions. Its use in synthetic reactions aligns with the principles of green chemistry, which seeks to reduce the environmental impact of chemical manufacturing .

properties

IUPAC Name

N-[3-[1-(3,4-dimethoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O3S/c1-12-7-5-6-8-15(12)20(28)23-21-22-19(25-31-21)18-13(2)27(26-24-18)14-9-10-16(29-3)17(11-14)30-4/h5-11H,1-4H3,(H,22,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQQOGXXLJDQNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide

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